TLR4-IN-C34 is a synthetic molecule that acts as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a protein that plays a key role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria [, , , ]. Activation of TLR4 triggers intracellular signaling pathways, leading to the production of inflammatory cytokines and chemokines [, , , , , ]. TLR4-IN-C34 is widely used in scientific research to investigate the role of TLR4 in various inflammatory and disease models.
TLR4-IN-C34 exerts its inhibitory effect by selectively targeting the TLR4 signaling pathway [, , , , , ]. While the exact binding site of TLR4-IN-C34 on TLR4 remains unclear, studies suggest that it may interfere with the interaction between TLR4 and its adaptor proteins, such as MyD88 [, , , , ]. By blocking this interaction, TLR4-IN-C34 inhibits the downstream activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes [, , , , ]. This inhibition of the TLR4/MyD88/NF-κB signaling cascade ultimately reduces the production of inflammatory cytokines, such as IL-6, TNF-α, IL-1β, and IL-12 [, , , , , ].
Toll-like receptor 4 (TLR4) serves as a critical pattern recognition receptor within the innate immune system, primarily activated by bacterial lipopolysaccharide (LPS). This receptor complex—comprising TLR4, myeloid differentiation factor 2 (MD-2), and accessory proteins like CD14—initiates downstream signaling cascades upon pathogen detection. Two distinct pathways are triggered: the MyD88-dependent pathway, leading to rapid NF-κB activation and pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), and the TRIF-dependent pathway, driving interferon responses and late-phase inflammation [2] [5] [9]. While essential for host defense, dysregulated TLR4 signaling contributes to pathological inflammation in sepsis, autoimmune disorders, neurodegenerative diseases, and metabolic conditions. This occurs through excessive cytokine release ("cytokine storm"), sterile inflammation induced by damage-associated molecular patterns (DAMPs), and chronic immune cell activation [5] [9].
Therapeutic TLR4 inhibition offers a strategic approach to dampen harmful inflammation while preserving baseline immunity. Pharmacological blockade targets specific points: Extracellularly, by disrupting LPS binding to MD-2 or TLR4 dimerization; Intracellularly, by inhibiting adaptor proteins (MyD88, TRIF) or downstream kinases [5] [9]. Preclinical validation stems from conditions like endotoxemia and necrotizing enterocolitis (NEC), where TLR4 hyperactivation correlates with tissue damage, barrier dysfunction, and systemic inflammation. Crucially, TLR4’s involvement in sterile inflammation (e.g., ischemic injury, neuroinflammation) expands its targeting beyond infectious contexts [1] [6] [7].
TLR4-IN-C34 (C17H27NO9, CAS 40592-88-9) emerged from efforts to develop small-molecule TLR4 inhibitors with optimized pharmacologic properties. Structurally distinct from lipid A mimetics like Eritoran, this 2-acetamidopyranoside derivative exhibits high selectivity for TLR4 over other TLRs. It demonstrates orally activity and efficacy in diverse inflammation models, positioning it as a versatile candidate for diseases driven by TLR4 overactivation [1] [4] [8]. Its discovery addressed limitations of earlier antagonists (e.g., solubility, synthetic complexity) and provided a tool compound for dissecting TLR4’s role in immune pathologies [1] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7